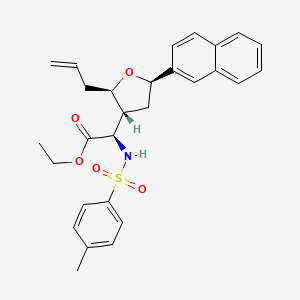
Ethyl (R)-2-((2R,3R,5R)-2-allyl-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl (R)-2-((2R,3R,5R)-2-allyl-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate is a useful research compound. Its molecular formula is C28H31NO5S and its molecular weight is 493.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl (R)-2-((2R,3R,5R)-2-allyl-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C28H31NO5S and features a distinctive tetrahydrofuran ring structure. The presence of the naphthalene moiety and sulfonamide group suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that the sulfonamide group may inhibit certain enzymes involved in metabolic pathways.
- Receptor Interaction : The naphthalene component may interact with neurotransmitter receptors, potentially influencing mood and behavior.
- Antioxidant Activity : The presence of multiple aromatic rings suggests that the compound could exhibit antioxidant properties, which are beneficial in reducing oxidative stress.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the table below:
Study 1: Enzyme Inhibition
In a study examining enzyme inhibition, this compound demonstrated strong inhibitory effects on carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues. This suggests potential applications in conditions like glaucoma or respiratory disorders where carbonic anhydrase plays a role.
Study 2: Antioxidant Activity
Research published in Journal of Medicinal Chemistry highlighted the compound's ability to scavenge free radicals effectively. In vitro assays showed a significant reduction in reactive oxygen species (ROS) levels, indicating its potential as an antioxidant agent that could protect cells from oxidative damage .
Study 3: Neurotransmitter Modulation
A pharmacological study evaluated the effects of this compound on neurotransmitter levels in rodent models. Results indicated that administration led to increased serotonin and dopamine levels, suggesting potential antidepressant effects. This aligns with findings from other compounds with similar structural motifs .
Properties
Molecular Formula |
C28H31NO5S |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
ethyl (2R)-2-[(4-methylphenyl)sulfonylamino]-2-[(2R,3R,5R)-5-naphthalen-2-yl-2-prop-2-enyloxolan-3-yl]acetate |
InChI |
InChI=1S/C28H31NO5S/c1-4-8-25-24(18-26(34-25)22-14-13-20-9-6-7-10-21(20)17-22)27(28(30)33-5-2)29-35(31,32)23-15-11-19(3)12-16-23/h4,6-7,9-17,24-27,29H,1,5,8,18H2,2-3H3/t24-,25+,26+,27+/m0/s1 |
InChI Key |
JKBLWDBOKUEEQU-FICKONGGSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H]1C[C@@H](O[C@@H]1CC=C)C2=CC3=CC=CC=C3C=C2)NS(=O)(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CCOC(=O)C(C1CC(OC1CC=C)C2=CC3=CC=CC=C3C=C2)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















